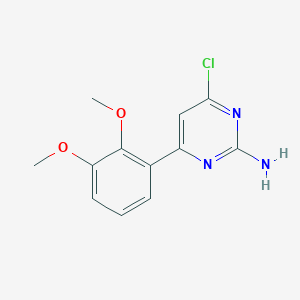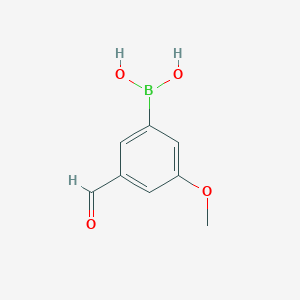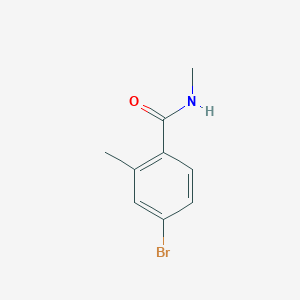![molecular formula C12H11BrN2O3 B1443182 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1273692-86-6](/img/structure/B1443182.png)
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a pyrazole ring with a carboxylic acid functional group
Métodos De Preparación
The synthesis of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol.
Formation of Pyrazole Ring: The condensation of 3-bromophenoxyethanol with hydrazine and a suitable diketone to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to form a phenoxyethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromophenoxy group can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions. The carboxylic acid group can participate in ionic interactions or serve as a site for further functionalization.
Comparación Con Compuestos Similares
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid can be compared with similar compounds, such as:
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with the bromine atom at the para position, which may affect its reactivity and binding properties.
1-[2-(3-Chlorophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid: Chlorine instead of bromine, which can influence its electronic properties and reactivity.
1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole-4-carboxylic acid: Imidazole ring instead of pyrazole, which can alter its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophobic, hydrophilic, and reactive sites, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-10-2-1-3-11(6-10)18-5-4-15-8-9(7-14-15)12(16)17/h1-3,6-8H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBSVUUNZKALJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


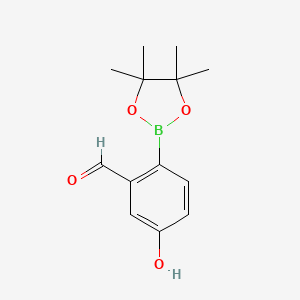

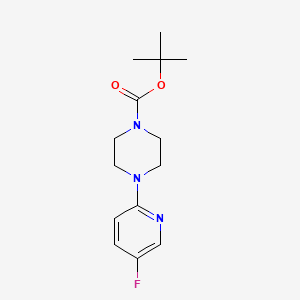
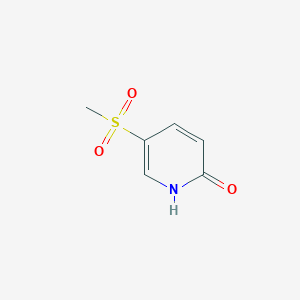
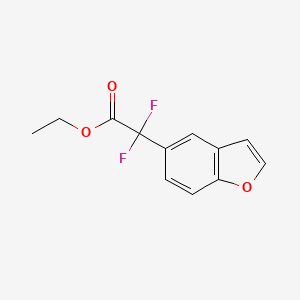


![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)
